molecular formula C7H6Br2S B13257599 (3,5-Dibromophenyl)methanethiol

(3,5-Dibromophenyl)methanethiol

Cat. No.: B13257599
M. Wt: 282.00 g/mol
InChI Key: OQFNIFRCLFGULX-UHFFFAOYSA-N
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Description

(3,5-Dibromophenyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring substituted with two bromine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromophenyl)methanethiol typically involves the bromination of phenylmethanethiol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dibromophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Zinc dust or sodium borohydride in the presence of a suitable solvent.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phenylmethanethiol.

    Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.

Scientific Research Applications

(3,5-Dibromophenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential anti-cancer properties due to its ability to interact with cellular thiol groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)methanethiol involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

    3,5-Dibromoacetophenone: Another brominated aromatic compound with similar substitution patterns.

    3,5-Dibromophenol: A phenolic compound with bromine atoms at the 3 and 5 positions.

Comparison: (3,5-Dibromophenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Unlike 3,5-Dibromoacetophenone and 3,5-Dibromophenol, which primarily undergo reactions typical of ketones and phenols, respectively, this compound’s thiol group allows it to participate in redox reactions and form disulfide bonds, making it valuable in various research applications.

Properties

Molecular Formula

C7H6Br2S

Molecular Weight

282.00 g/mol

IUPAC Name

(3,5-dibromophenyl)methanethiol

InChI

InChI=1S/C7H6Br2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2

InChI Key

OQFNIFRCLFGULX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CS

Origin of Product

United States

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